4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a fluorinated pyridine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Coupling with Piperazine: The fluoropyridine intermediate is then coupled with piperazine under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Protection and Esterification: The piperazine derivative is then protected with a tert-butyl ester group to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic hydrolysis conditions can be used to convert the ester group to a carboxylic acid.
Major Products
Scientific Research Applications
4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorinated pyridine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the fluorine atom in 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro and bromo analogs .
Properties
CAS No. |
1071521-56-6 |
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Molecular Formula |
C15H20FN3O3 |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3 |
InChI Key |
GOHLAZVVQWOLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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